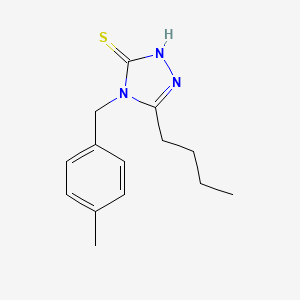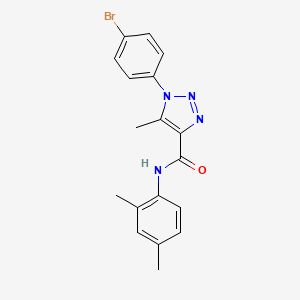
(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide, also known as FMPA, is a chemical compound that has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Polymer Chemistry
In polymer chemistry, acrylamide compounds, including variations similar to the one , have been explored for their potential in hydrogen transfer polymerization mechanisms. These studies provide insights into the influence of acrylamide structure on polymerizability and the role of additives in controlling polymerization rates and molecular weight of polyacrylamides, which are crucial for developing novel polymeric materials with specific properties (Yamashita et al., 1984).
Green Chemistry
In the realm of green chemistry, research has focused on the enantioselective reduction of cyanoacrylamides using marine and terrestrial fungi, showcasing a novel approach to synthesizing chiral molecules through biocatalysis. This research not only highlights the environmental benefits of using microrganisms for chemical synthesis but also demonstrates the potential for producing optically active pharmaceutical intermediates with high enantiomeric excess (Jimenez et al., 2019).
Enzymatic Studies
The enzymatic activities of coronavirus helicases have been inhibited by compounds structurally related to "(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide", indicating potential therapeutic applications against coronaviruses. This research underscores the importance of identifying novel chemical entities capable of suppressing viral replication mechanisms, thereby contributing to antiviral drug development (Lee et al., 2017).
Materials Science
In materials science, acrylamide derivatives have been utilized in controlled radical polymerization processes to synthesize homopolymers with specific side chain moieties, such as amino acids. These studies are foundational for developing advanced materials with potential applications in biotechnology and medicine, highlighting the versatility of acrylamide compounds in creating polymers with tailored properties (Mori et al., 2005).
Pharmacology
In pharmacology, research has been directed towards exploring the cytotoxic activities of acrylonitrile compounds, including derivatives of acrylamide, against various cancer cell lines. These studies have led to the identification of novel cytotoxic agents, underscoring the potential of acrylamide derivatives in cancer therapy (Tarleton et al., 2013).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-11-15(5-6-16(13)20-9-2-3-18(20)22)19-17(21)7-4-14-8-10-23-12-14/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYWNAKIXDVPV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)

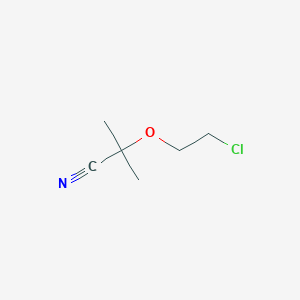
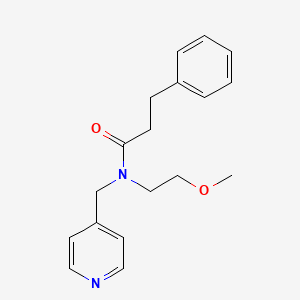
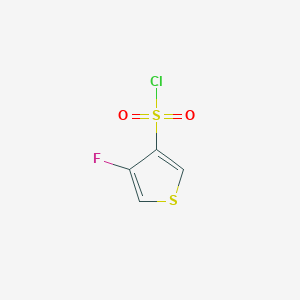
![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)
![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)

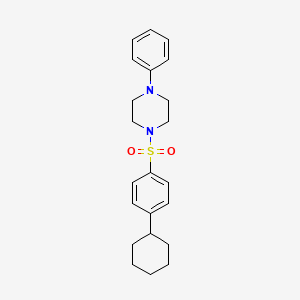

amine](/img/structure/B2709906.png)
